molecular formula C16H12ClN7O2 B3645024 N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B3645024
M. Wt: 369.76 g/mol
InChI Key: YXBPRMPUKTVOBR-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzotriazole core substituted with a 3-chloro-4-methoxyphenyl group and a 1,2,4-triazole-5-carboxamide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole core, followed by the introduction of the 3-chloro-4-methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the 1,2,4-triazole-5-carboxamide moiety via cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzotriazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The benzotriazole and triazole rings play a crucial role in these interactions, providing binding sites and influencing the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide stands out due to its unique combination of benzotriazole and triazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over simpler analogs in terms of stability, reactivity, and potential therapeutic benefits.

Properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7O2/c1-26-14-5-3-10(7-11(14)17)24-22-12-4-2-9(6-13(12)23-24)20-16(25)15-18-8-19-21-15/h2-8H,1H3,(H,20,25)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBPRMPUKTVOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=NC=NN4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 2
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N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 3
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N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 4
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 5
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3-chloro-4-methoxyphenyl)benzotriazol-5-yl]-1H-1,2,4-triazole-5-carboxamide

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